molecular formula C22H16Cl2O4S B12422486 Tioclomarol-d4

Tioclomarol-d4

Cat. No.: B12422486
M. Wt: 451.4 g/mol
InChI Key: WRGOVNKNTPWHLZ-KDWZCNHSSA-N
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Description

Tioclomarol-d4 is a deuterated derivative of Tioclomarol, a coumarin anticoagulant. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The compound is known for its role as a vitamin K antagonist, which makes it valuable in anticoagulant research .

Preparation Methods

The preparation of Tioclomarol-d4 typically involves the substitution of hydrogen atoms in the parent compound, Tioclomarol, with deuterium atoms. This process is achieved through deuterium exchange reactions, where the hydrogen atoms are replaced by deuterium in the presence of a deuterating agent. The reaction conditions must be carefully controlled to ensure the complete and selective incorporation of deuterium .

Chemical Reactions Analysis

Tioclomarol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tioclomarol-d4 has a wide range of applications in scientific research:

Mechanism of Action

Tioclomarol-d4 exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the reduction of vitamin K, which is essential for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins. As a result, the synthesis of coagulation factors II, VII, IX, and X is inhibited, leading to anticoagulant effects .

Comparison with Similar Compounds

Tioclomarol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:

This compound stands out due to its specific applications in research involving stable isotope labeling, making it a valuable tool in various scientific investigations.

Properties

Molecular Formula

C22H16Cl2O4S

Molecular Weight

451.4 g/mol

IUPAC Name

3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D

InChI Key

WRGOVNKNTPWHLZ-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(CC(C2=CC=C(S2)Cl)C3=C(C4=CC=CC=C4OC3=O)O)O)[2H])[2H])Cl)[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O

Origin of Product

United States

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